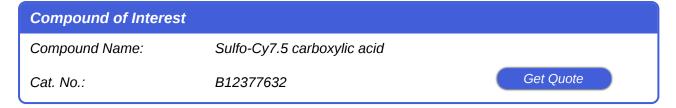


## Application Notes and Protocols for Sulfo-Cy7.5 Carboxylic Acid NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfo-Cy7.5 carboxylic acid** N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye commonly utilized for labeling biomolecules.[1][2][3][4] Its NHS ester functional group reacts efficiently with primary amines, such as the  $\epsilon$ -amino group of lysine residues on proteins, to form stable amide bonds.[5][6][7] This labeling method is a cornerstone for a variety of applications in biological research and drug development, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[7][8] The sulfonated nature of Sulfo-Cy7.5 enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[5][9]

## **Chemical Properties and Specifications**

Proper characterization of the fluorescent dye is critical for successful and reproducible labeling experiments. The key properties of Sulfo-Cy7.5 NHS ester are summarized below.



Property	Value	Reference
Molecular Weight	~1180.5 g/mol	[5][3]
Excitation Maximum (\(\lambda\)ex)	~778 nm	[5][3]
Emission Maximum (λem)	~797 nm	[5][3]
Extinction Coefficient	~222,000 M <sup>-1</sup> cm <sup>-1</sup>	[5][3]
Solubility	Water, DMSO, DMF	[5][3]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[5]
Target Functional Group	Primary Amines (-NH <sub>2</sub> )	[6][7][10]

## **Reaction Conditions for Labeling Biomolecules**

The efficiency of the labeling reaction is influenced by several factors, including pH, buffer composition, molar ratio of dye to protein, reaction time, and temperature. Optimization of these parameters is often necessary for each specific biomolecule.



Parameter	Recommended Condition	Notes	Reference
рН	8.0 - 9.0	Slightly basic pH is required to ensure primary amines are deprotonated and nucleophilic.[6][7]	[7][11]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Sodium Carbonate	Buffers must be free of primary amines (e.g., Tris, glycine) and ammonium ions, as they compete with the target molecule for reaction with the NHS ester.[7][10][11]	[7][12]
Dye:Biomolecule Molar Ratio	5:1 to 20:1 (start with 10:1 or 15:1 for optimization)	The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling.[7][11][13]	[7][13]
Protein Concentration	2 - 10 mg/mL	Higher protein concentrations generally lead to greater labeling efficiency.[7][10][11]	[7][10][11][13]
Reaction Time	1 - 2 hours	Incubation time can be extended, but this may increase the risk of dye hydrolysis.[10] [11]	[10][11]



Temperature	Room Temperature	The reaction is typically performed at room temperature with gentle stirring or rotation.[10][11]	[10][11]
Quenching (Optional)	50-100 mM Tris-HCl or Glycine, pH ~7.4	Addition of a primary amine-containing buffer can be used to stop the reaction by consuming any unreacted NHS ester.	

# Experimental Protocols Protocol 1: General Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cy7.5 NHS ester. Optimization may be required for specific proteins.

#### Materials:

- · Protein of interest
- Sulfo-Cy7.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4

#### Procedure:

Protein Preparation:



- Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7][10][11]
- If the protein buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

### Dye Preparation:

- Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
- Vortex briefly to ensure the dye is fully dissolved.

## Labeling Reaction:

- Calculate the required volume of the dye solution. A molar ratio of dye to protein between
   5:1 and 20:1 is a good starting point for optimization.[7][13]
- While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]
- · Quenching the Reaction (Optional):
  - To terminate the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
  - Incubate for an additional 10-15 minutes at room temperature.
- Purification of the Labeled Protein:
  - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[13]
  - Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.



## **Protocol 2: Determination of Degree of Labeling (DOL)**

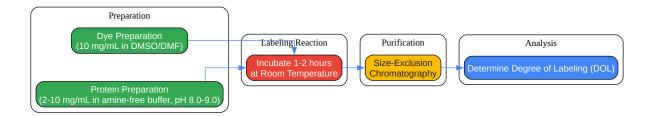
The DOL, or the average number of dye molecules per protein molecule, is an important parameter to characterize the final conjugate.

#### Procedure:

- Measure the absorbance of the purified labeled protein solution at 280 nm (A<sub>280</sub>) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A<sub>778</sub>).
- Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
  - Protein Concentration (M) = [A<sub>280</sub> (A<sub>778</sub> × CF<sub>280</sub>)] / ε protein
  - Where:
    - CF<sub>280</sub> is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, typically around 0.09 for Sulfo-Cy7.5).[3]
    - ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the concentration of the dye using the Beer-Lambert law:
  - Dye Concentration (M) = A<sub>778</sub> / ε dye
  - Where ε\_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (~222,000 M<sup>-1</sup>cm<sup>-1</sup>).[5][3]
- Calculate the DOL:
  - DOL = Dye Concentration (M) / Protein Concentration (M)

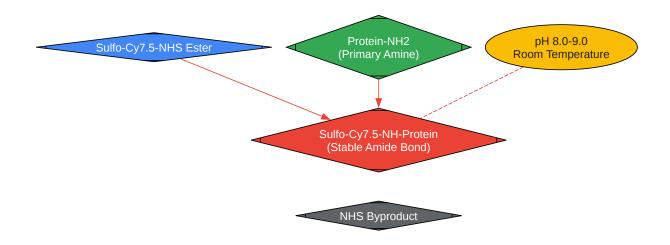
## **Visualizations**





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Caption: Workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.



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Caption: Reaction of Sulfo-Cy7.5 NHS ester with a primary amine.



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